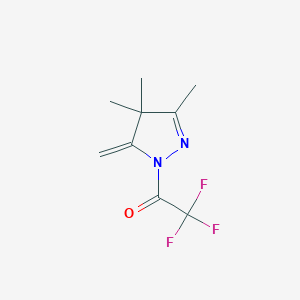
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, materials science, and agriculture.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the biosynthesis of essential cellular components, such as DNA, RNA, and proteins. The compound has also been found to induce apoptosis, or programmed cell death, in cancer cells by disrupting the balance of pro- and anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) can cause significant biochemical and physiological effects. For example, the compound has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. It has also been shown to inhibit the growth of certain bacterial and fungal species by disrupting membrane integrity and interfering with metabolic pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) in lab experiments is its high potency and selectivity. The compound has been found to exhibit activity against a wide range of microbial and cancer cell lines, making it a valuable tool for studying these diseases. However, one limitation of using the compound is its potential toxicity to normal cells and tissues. Therefore, careful dose optimization and toxicity studies are necessary to ensure its safe use in lab experiments.
Orientations Futures
There are several future directions for the study of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI). One area of research is the development of new derivatives with improved activity and selectivity. Another direction is the investigation of the compound's potential use in combination therapies for cancer and infectious diseases. Furthermore, the compound's potential use as a catalyst in organic synthesis reactions warrants further investigation. Finally, more studies are needed to fully understand the mechanism of action and potential toxicity of the compound, which can guide its safe and effective use in various applications.
In conclusion, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) is a chemical compound with significant potential in various fields, including medicinal chemistry, materials science, and agriculture. Its synthesis method is relatively simple and cost-effective, and it has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. However, further studies are needed to fully understand its mechanism of action, potential toxicity, and future applications.
Méthodes De Synthèse
The synthesis of 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) involves the reaction of 3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)pyrazole with hydrazine hydrate in the presence of a catalytic amount of acetic acid. The reaction proceeds under reflux conditions, and the resulting product is obtained by filtration and recrystallization. The yield of the synthesis method is relatively high, making it a cost-effective and efficient way to produce the compound.
Applications De Recherche Scientifique
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit potent antimicrobial, antifungal, and anticancer activities. The compound has also been investigated for its potential use as a herbicide and insecticide due to its ability to inhibit the growth of certain plant species and pests. Furthermore, 1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) has been studied for its potential use as a catalyst in organic synthesis reactions.
Propriétés
Numéro CAS |
115174-64-6 |
|---|---|
Nom du produit |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)-(9CI) |
Formule moléculaire |
C9H11F3N2O |
Poids moléculaire |
220.19 g/mol |
Nom IUPAC |
2,2,2-trifluoro-1-(3,4,4-trimethyl-5-methylidenepyrazol-1-yl)ethanone |
InChI |
InChI=1S/C9H11F3N2O/c1-5-8(3,4)6(2)14(13-5)7(15)9(10,11)12/h2H2,1,3-4H3 |
Clé InChI |
VOZRJUALJZKLGT-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
SMILES canonique |
CC1=NN(C(=C)C1(C)C)C(=O)C(F)(F)F |
Synonymes |
1H-Pyrazole, 4,5-dihydro-3,4,4-trimethyl-5-methylene-1-(trifluoroacetyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



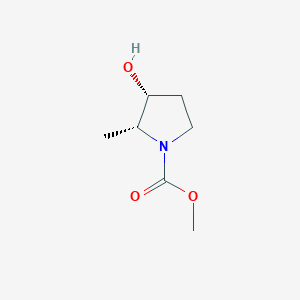
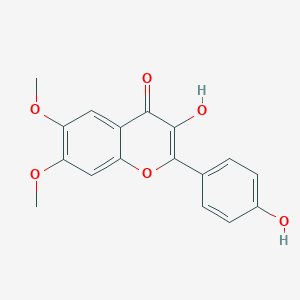
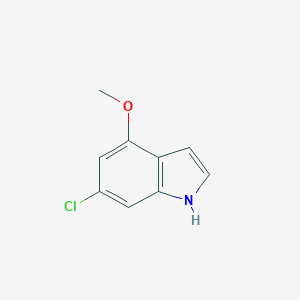
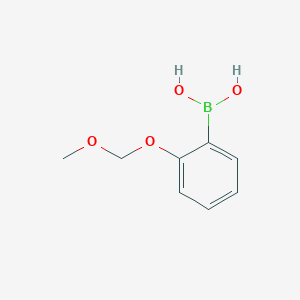
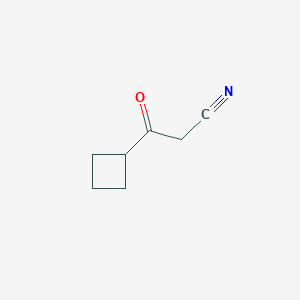
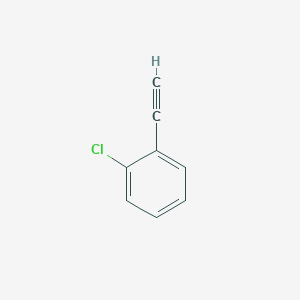
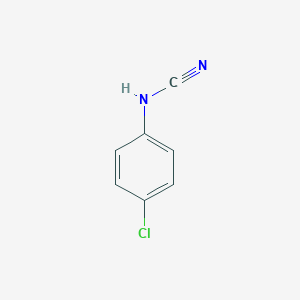
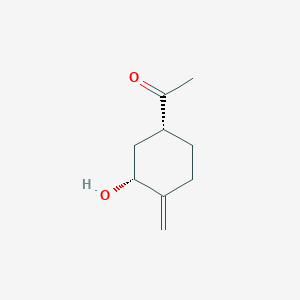
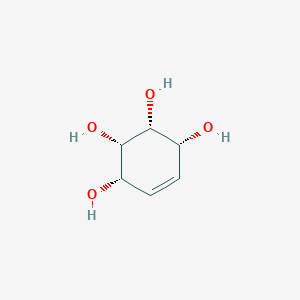
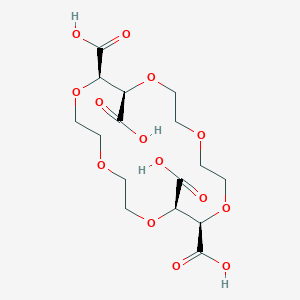
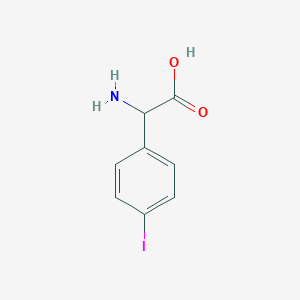
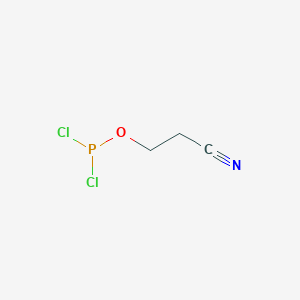
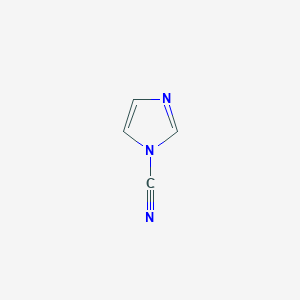
![(2R,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-(2-chloro-4-nitrophenyl)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B43556.png)